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2-Ethyl-3,4,5,6-tetrahydropyridine

Sensory science Flavor chemistry Wine and beer analysis

Procure 2-Ethyl-3,4,5,6-tetrahydropyridine (ETHP; CAS 1462-93-7) as a high-purity analytical reference standard for multi-analyte mousy off-flavor quantification. ETHP is not interchangeable with ATHP or APY—its unique imine-enamine tautomer equilibrium and distinct chromatographic profile mandate a dedicated certified reference material. Substituting a generic tetrahydropyridine standard introduces systematic quantification errors. This compound serves as an ideal negative control in sensory panels (odor threshold ~150 µg/L vs. ~1.6 µg/L for ATHP) and as a sentinel marker for sub-threshold microbial activity in low-SO₂ wines, kombucha, and non-alcoholic beers. Ensure your calibration protocols meet the sensitivity demands of 2.7–18.7 µg/L detection windows.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 1462-93-7
Cat. No. B149070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3,4,5,6-tetrahydropyridine
CAS1462-93-7
Synonyms2-Ethyl-3,4,5,6-tetrahydropyridine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCCC1=NCCCC1
InChIInChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h2-6H2,1H3
InChIKeyWUMTZFPMWIODSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3,4,5,6-tetrahydropyridine (CAS 1462-93-7) Procurement Guide: Why This Mousy Off-Flavor Standard Is Not Interchangeable with Its Closest Analogs


2-Ethyl-3,4,5,6-tetrahydropyridine (ETHP; CAS 1462-93-7), also referred to as 2-ethyl-Δ¹-piperideine, is a nitrogen-containing heterocycle belonging to the tetrahydropyridine class [1]. It is one of three principal N-heterocyclic compounds implicated in the ‘mousy’ off-flavor defect of fermented beverages such as wine, sour beer, and kombucha, the other two being 2-acetyltetrahydropyridine (ATHP) and 2-acetyl-1-pyrroline (APY) [2]. ETHP is formed both through Maillard reactions during thermal processing and via microbial metabolism, notably by lactic acid bacteria and Brettanomyces/Dekkera yeasts [1][3]. Because of its distinct sensory thresholds and tautomeric behavior, analytical reference standards of ETHP cannot be substituted with in-class analogs without compromising the validity of quantitative assays and sensory studies.

Why 2-Ethyl-3,4,5,6-tetrahydropyridine Cannot Be Replaced by Other Mousy Off-Flavor N-Heterocycles in Analytical and Sensory Workflows


The three mousy off-flavor N-heterocycles—ETHP, ATHP, and APY—exhibit orders-of-magnitude differences in odor detection thresholds while displaying similar flavor (taste) thresholds, a phenomenon that dictates their respective contributions to overall sensory perception at varying concentrations [1][2]. Moreover, ETHP exists in equilibrium between imine and enamine tautomers [2-ethyl-3,4,5,6-tetrahydropyridine (imine form) and 2-ethyl-1,3,4,5,6-tetrahydropyridine (enamine form)], a structural feature not shared by ATHP or APY, which directly influences chromatographic retention, ionization efficiency in mass spectrometry, and extraction recovery [3]. Procurement of a generic ‘tetrahydropyridine standard’ in place of a certified ETHP reference material therefore introduces systematic errors in quantification, peak misidentification, and inappropriate threshold calibration, particularly when targeted multi-analyte methods must simultaneously resolve these structurally related compounds.

Quantitative Differentiation Evidence for 2-Ethyl-3,4,5,6-tetrahydropyridine Against Structurally Related Mousy Off-Flavor N-Heterocycles


Odor Detection Threshold: ETHP Is Two Orders of Magnitude Less Potent Than ATHP and Four Orders Less Potent Than APY

In wine matrices, the orthonasal odor detection threshold of 2-ethyl-3,4,5,6-tetrahydropyridine (ETHP) is approximately 150 µg/L, whereas 2-acetyltetrahydropyridine (ATHP) exhibits a threshold of ~1.6 µg/L and 2-acetyl-1-pyrroline (APY) exhibits a threshold on the order of ~0.1 ng/L (100 pg/L) [1]. This represents an ~94-fold higher threshold for ETHP compared to ATHP and a >10⁶-fold higher threshold compared to APY. The flavor (taste) threshold of ETHP, however, is reported at approximately 3–5 µg/L, which is comparable to that of ATHP (~5 µg/L) [1]. These data indicate that at sub-odor-threshold concentrations ETHP can still elicit a perceptible taste response, a property that distinguishes it from APY, whose potency is dominated by orthonasal olfaction.

Sensory science Flavor chemistry Wine and beer analysis

Tautomeric Equilibrium: ETHP Exists as Both Imine and Enamine Forms, Complicating Chromatographic Quantification Relative to Single-Tautomer ATHP and APY

Kiyomichi et al. (2023) demonstrated that 2-ethyl-3,4,5,6-tetrahydropyridine (imine form) coexists in equilibrium with its tautomer 2-ethyl-1,3,4,5,6-tetrahydropyridine (enamine form) under the conditions employed in SBSE-GC-MS analysis of wine [1]. This tautomeric pair necessitates the simultaneous quantification of both forms for accurate total ETHP determination. In contrast, ATHP tautomers (2-acetyl-1,4,5,6-tetrahydropyridine and 2-acetyl-3,4,5,6-tetrahydropyridine) were both identified but represent the same acetyl-substituted scaffold, and APY exists predominantly as a single tautomeric species under analytical conditions [1]. The dual-peak nature of ETHP increases the complexity of chromatographic integration and calibration, requiring certified reference material that demonstrates resolved tautomer peaks rather than a single-component standard suitable for ATHP or APY.

Analytical chemistry Gas chromatography Mass spectrometry

Occurrence Pattern in Spoiled Wine: ETHP Is Quantified in Nearly All Low-SO₂ Wines, Whereas ATHP and APY Detection Is Conditional

In a multi-matrix wine survey employing a validated SBSE-GC-MS method, Kiyomichi et al. (2023) reported that ETHP was detected in almost all wines produced with limited use of SO₂, including those not suspected of mousiness [1]. By contrast, ATHP was detected predominantly in wines suspected of mousiness, and APY was detected in only a few cases [1]. The limits of detection (LOD) and quantification (LOQ) achieved for ETHP were lower than previously published concentrations in spoiled wine, establishing a benchmark analytical sensitivity that must be matched or exceeded for regulatory or quality-control purposes [1]. This ubiquitous presence of ETHP at sub-threshold levels requires a high-purity reference standard with well-characterized stability to avoid false-positive signal from degradation products of related compounds.

Wine microbiology Spoilage diagnostics Quality control

Microbial Production Ratio: ETHP Is Produced at a 1:10 Ratio Relative to ATHP in N-Heterocycle Assay Medium

A study on the impact of Pediococcus parvulus and Saccharomyces cerevisiae on Brettanomyces bruxellensis mousy compound production confirmed a correlation between ATHP and ETHP formation, with a ratio of 1:10 between ETHP and ATHP produced in N-heterocycles assay medium [1]. This stoichiometric relationship implies that ETHP is the quantitatively dominant end-product of the metabolic pathway under the tested conditions, and that monitoring ETHP alone may provide a more abundant and analytically accessible target than ATHP for early spoilage detection. However, the approximately 10-fold higher concentration of ETHP must be interpreted in the context of its ~94-fold higher odor threshold, meaning that despite its greater abundance, ETHP contributes less to perceived off-flavor than the more potent ATHP.

Microbial metabolism Fermentation science Brettanomyces

Reported Concentration Range in Mousy Wines: ETHP Levels Fall Well Below Its Odor Threshold, Indicating It Is Rarely the Primary Sensory Driver

In wines exhibiting mousy off-flavor, the measured concentration of 2-ethyltetrahydropyridine has been reported in the range of 2.7–18.7 µg/L [1]. This range is consistently below the established odor threshold of ~150 µg/L, confirming that ETHP is generally not the primary cause of the detected mousy aroma [1]. By contrast, ATHP concentrations in spoiled wines frequently exceed its odor threshold of ~1.6 µg/L, making it a more direct sensory contributor. This quantitative disconnect between concentration and sensory impact is unique to ETHP among the three mousy N-heterocycles and underscores the distinct role of ETHP as a supporting rather than primary off-flavor compound.

Wine spoilage Quantitative analysis Off-flavor diagnostics

Proven Application Scenarios for 2-Ethyl-3,4,5,6-tetrahydropyridine Based on Quantitative Differentiation Evidence


Multi-Analyte Mousy Off-Flavor Calibration Standard Preparation

ETHP must be included as a distinct reference standard alongside ATHP and APY in any multi-analyte GC-MS or LC-MS calibration protocol for mousy off-flavor quantification. Owing to its dual-tautomer chromatographic profile, a certified ETHP standard with documented tautomer ratio is essential for establishing retention time windows and ion ratio confirmation criteria that differ from those used for ATHP and APY [1]. Procurement of a pure ETHP standard (≥95% purity as specified by vendor datasheets) enables the construction of a calibration curve spanning the expected concentration range of 2.7–18.7 µg/L in wine, which is below the ~150 µg/L odor threshold and thus requires high-sensitivity detection .

Sensory Threshold Studies Requiring a High-Odor-Threshold N-Heterocycle Control

Because ETHP possesses the highest odor threshold (~150 µg/L) among the three mousy N-heterocycles, it serves as an ideal negative control in sensory panel studies designed to dissect the relative contributions of ATHP and APY to perceived mousiness [1]. A pure ETHP standard allows researchers to spike wine or model solution matrices at concentrations up to ~100 µg/L without eliciting orthonasal detection, thereby isolating the taste component of mousy off-flavor from the olfactory component. This application cannot be fulfilled by substituting ATHP (odor threshold ~1.6 µg/L), which would elicit odor at concentrations two orders of magnitude lower.

Microbial Metabolism and Pathway Elucidation Studies

The documented 1:10 production ratio between ETHP and ATHP in Brettanomyces bruxellensis co-cultures provides a quantitative benchmark for metabolic flux studies [1]. Researchers investigating the enzymatic conversion of ATHP to ETHP by Brettanomyces over extended aging periods require pure ETHP as both a reference standard and as a substrate for reverse-pathway experiments. The distinct tautomeric equilibrium of ETHP, which is not observed in ATHP or APY, further necessitates its use in NMR-based structural confirmation of microbial metabolites, as the imine-enamine equilibrium can serve as a diagnostic spectroscopic handle .

Low-SO₂ Wine and Non-Alcoholic Beverage Quality Monitoring

ETHP was detected in nearly all wines produced with limited SO₂, including those without sensory evidence of mousiness [1]. This makes ETHP a sensitive sentinel marker for sub-threshold microbial activity in low-preservative wines, kombucha, and non-alcoholic beers where traditional spoilage indicators may be absent. A high-purity ETHP reference standard is indispensable for establishing baseline levels in these product categories and for validating the sensitivity of new analytical methods intended for routine quality-control deployment. The use of ATHP or APY standards for this purpose would yield false-negative results in matrices where ETHP is present but the more potent odorants have not yet accumulated to detectable levels.

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